3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, difluoro substituents, and a nitrophenyl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 6,8-difluoro-1H-pyrazole under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a wide range of biological activities.
Pyrazoloquinoline: A related compound with similar structural features but different substituents.
Fluoroquinolones: A class of antibiotics with a quinoline core structure and fluorine substituents.
Uniqueness
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups, along with difluoro substituents, enhances its potential as a versatile bioactive molecule with diverse applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O3/c1-2-33-18-8-6-14(7-9-18)22-20-13-27-23-19(10-15(25)11-21(23)26)24(20)29(28-22)16-4-3-5-17(12-16)30(31)32/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJMJTWODBKEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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